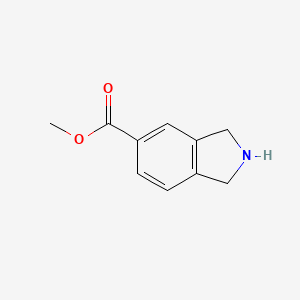

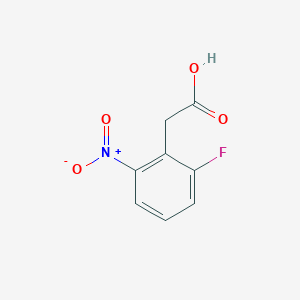

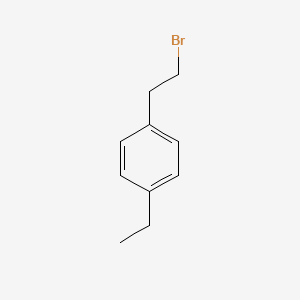

![molecular formula C9H10N2O4 B1342067 2-[Methyl(2-nitrophenyl)amino]acetic acid CAS No. 31918-24-8](/img/structure/B1342067.png)

2-[Methyl(2-nitrophenyl)amino]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[Methyl(2-nitrophenyl)amino]acetic acid is a chemical compound that is part of a broader class of organic compounds containing a nitrophenyl moiety. This compound is of interest due to its potential applications in pharmaceuticals and as an intermediate in organic synthesis. The papers provided discuss various related compounds and their synthesis, which can shed light on the methods and challenges associated with synthesizing such chemicals.

Synthesis Analysis

The synthesis of related compounds, such as 2-(2-nitrophenyl)indoline-3-acetic acid derivatives, involves base-catalyzed cyclization of N-(2-nitrobenzyl)-2-aminocinnamic acid derivatives . This method has been shown to be useful for creating a variety of compounds, including dihydropaullone, and can be further adapted to produce indoles and other indole-fused heterocycles. Another study describes the synthesis of (2-methyl-3-nitrophenyl)acetic acid, an important intermediate of Ropinirol, using 2-methyl-3-nitrobenzaldehyde as a starting material . This process involves ring closure and oxidation, highlighting a different approach to synthesizing nitrophenyl-acetic acid derivatives.

Molecular Structure Analysis

While the papers do not directly describe the molecular structure of this compound, they do provide insights into the structure of similar compounds. The presence of the nitro group and the acetic acid moiety in these compounds suggests that they would have similar reactivity and electronic properties. The molecular structure of these compounds is crucial for their potential biological activity and their reactivity in chemical synthesis.

Chemical Reactions Analysis

The electrochemical reduction of o-nitrophenylthioacetic derivatives is discussed in one of the papers . This study provides information on the reduction of esters in ammoniacal buffer, leading to the production of 4-hydroxy-2H-1,4-benzothiazin-3(4H)-one. The electrochemical behavior of phenylhydroxylamines and azoxy compounds is also investigated, which is relevant to understanding the reactivity of nitrophenyl-acetic acid derivatives in reduction reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For instance, the synthesis of 2-(2-nitrophenoxy) acetic acid involves the use of 2-nitrophenol and methyl 2-chloroacetate, with potassium carbonate as a catalyst . The reaction conditions, such as temperature and the amount of sodium hydroxide, significantly affect the yield, indicating the sensitivity of these compounds to reaction conditions. These properties are important for the practical synthesis and application of the compound in industrial processes.

Applications De Recherche Scientifique

Advanced Oxidation Processes for Water Treatment

Advanced Oxidation Processes (AOPs) are pivotal in addressing water scarcity and the environmental accumulation of recalcitrant compounds. Research has shown that AOPs can effectively degrade acetaminophen (ACT) in aqueous media, generating various by-products including acetic acid. This study highlights the significance of understanding the degradation pathways, kinetics, and mechanisms of such compounds in AOPs, potentially contributing to enhanced treatment methodologies for pharmaceutical contaminants in water sources (Qutob et al., 2022).

Colorimetric Analysis in Clinical Pathology

The development of colorimetric methods for estimating biochemical compounds in clinical samples is an area of significant interest. Research on the use of aminoacetic acid in color reactions, specifically for acetoacetic acid estimation, underscores the chemical's utility in enhancing and stabilizing color production for diagnostic purposes. This application is critical in the routine estimation of acetoacetate in clinical settings, demonstrating the versatility of aminoacetic acid derivatives in biochemical analysis (Schilke & Johnson, 1965).

Environmental and Health Impacts of Herbicide Toxicity

The study of the environmental and health impacts of herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D) has highlighted the critical need for understanding the toxicological profiles of chemical compounds. Through a scientometric review, this research provides insights into global trends and gaps in the study of 2,4-D toxicity and mutagenicity, emphasizing the importance of further research on the molecular biology, human exposure assessment, and degradation studies of herbicides. This underscores the broader implications of chemical toxicity studies in environmental science and public health (Zuanazzi et al., 2020).

Mécanisme D'action

Target of Action

The primary targets of 2-[Methyl(2-nitrophenyl)amino]acetic acid are currently unknown. This compound belongs to the class of organic compounds known as nitrobenzenes . Nitrobenzenes are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .

Propriétés

IUPAC Name |

2-(N-methyl-2-nitroanilino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-10(6-9(12)13)7-4-2-3-5-8(7)11(14)15/h2-5H,6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAUDDLPJMAILT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602269 |

Source

|

| Record name | N-Methyl-N-(2-nitrophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31918-24-8 |

Source

|

| Record name | N-Methyl-N-(2-nitrophenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B1341989.png)

![1-[3,7-Bis(dimethylamino)-10H-phenothiazin-10-yl]ethan-1-one](/img/structure/B1341998.png)